
Nvp-saa164
描述
准备方法
NVP-SAA164 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。具体的合成路线和反应条件是专有的,并未公开。 . This compound 的工业生产方法也不广泛存在,但它们可能涉及针对大规模生产的合成路线的优化。
化学反应分析
NVP-SAA164 会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在硫原子处,导致形成亚砜或砜。
还原: 还原反应可以在羰基处发生,将其转化为醇。
取代: This compound 中的芳环可以参与亲电芳香取代反应,允许引入不同的取代基。这些反应中常用的试剂和条件包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及卤素等亲电试剂用于取代反应. 从这些反应中形成的主要产物取决于所用试剂和条件。
科学研究应用
Pharmacological Studies
NVP-SAA164 has been extensively utilized in pharmacological research to explore the role of bradykinin receptors in pain modulation. It serves as a critical tool compound for studying the pharmacodynamics and pharmacokinetics of bradykinin B1 receptor antagonists.
Pain Management
The compound is investigated for its potential therapeutic applications in managing inflammatory pain conditions such as arthritis and neuropathic pain. Studies have shown that this compound can significantly reduce mechanical hyperalgesia in animal models, demonstrating its efficacy in pain relief.
Inflammation Research
This compound is employed to understand the mechanisms underlying inflammation and how bradykinin receptors contribute to inflammatory diseases. Its selective action on the bradykinin B1 receptor allows researchers to delineate the specific pathways involved in inflammatory responses.
In Vivo Studies
Research involving transgenic mice expressing the human B1 receptor has demonstrated that oral administration of this compound leads to a dose-dependent reversal of mechanical hyperalgesia induced by Complete Freund's Adjuvant (CFA). Notably, this compound was inactive against inflammatory pain in wild-type mice, highlighting its specificity for the human B1 receptor.
Study | Model | Findings |
---|---|---|
Asano et al. (2005) | hB1-KI Mice | Reversal of CFA-induced hyperalgesia with this compound |
Ritchie et al. (2004) | HEK293 Cells | High affinity for human B1 receptor (K_i = 8 nM) |
MedChemExpress Data Sheet | Various Models | Demonstrated antihyperalgesic activity |
In Vitro Studies
Functional assays using Cos-7 cells expressing the human B1 receptor showed that this compound produces concentration-dependent inhibition of receptor activation. This inhibition results in decreased downstream signaling associated with pain pathways.
Case Studies and Applications
This compound has shown promise in various clinical contexts:
- Chronic Pain Management : Case studies highlight its potential use in chronic inflammatory diseases where traditional analgesics may fail due to side effects or tolerance.
- Neuropathic Pain : Its selective targeting of the bradykinin B1 receptor may provide advantages over broader receptor antagonists, minimizing unwanted side effects while effectively managing pain.
Comparative Analysis with Other Compounds
The following table summarizes notable compounds similar to this compound:
Compound Name | Similarity | Unique Features |
---|---|---|
MK-0686 | Bradykinin B1 antagonist | Similar antihyperalgesic properties |
B9858 | Bradykinin B1 antagonist | Tested in animal models for pain relief |
ELN441958 | Preclinical development | Notable oral bioavailability |
作用机制
NVP-SAA164 通过拮抗缓激肽 B1 受体发挥作用,缓激肽 B1 受体是一种 G 蛋白偶联受体,参与介导炎症反应。 该化合物与受体结合,阻止内源性配体(如脱精氨酸10-卡利地素)的结合,这些配体负责激活受体并触发疼痛和炎症途径 . 通过阻断受体,this compound 降低了炎症反应并减轻了疼痛 .
相似化合物的比较
与其他缓激肽 B1 受体拮抗剂相比,NVP-SAA164 具有其对人 B1 受体的较高亲和力和选择性 . 类似的化合物包括:
MK-0686: 另一种缓激肽 B1 受体拮抗剂,具有类似的抗痛觉过敏特性。
B9858: 一种缓激肽 B1 受体拮抗剂,已在动物模型中测试其止痛效果。
ELN441958: 一种用于疼痛管理的临床前开发化合物. This compound 因其口服生物利用度和在表达人 B1 受体的转基因小鼠模型中的有效性而脱颖而出.
生物活性
NVP-SAA164 is a synthetic compound recognized primarily for its role as a selective antagonist of the bradykinin B1 receptor. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in pain management and inflammatory conditions. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
This compound exhibits notable biological activity as a selective antagonist of the bradykinin B1 receptor. The bradykinin B1 receptor is implicated in various pathological processes, including pain and inflammation. This compound inhibits the receptor's activation in a concentration-dependent manner, leading to significant reductions in intracellular signaling pathways associated with these conditions .
Key Characteristics:
- Selectivity : this compound shows high affinity for the human B1 receptor with a value of 8 nM in HEK293 cells .
- Functional Studies : In functional assays, this compound effectively inhibits increases in intracellular calcium levels induced by bradykinin agonists, demonstrating its antagonistic properties .
In Vivo Studies
In transgenic mice expressing the human B1 receptor (hB1-KI), oral administration of this compound produced a dose-related reversal of mechanical hyperalgesia induced by Complete Freund's Adjuvant (CFA) and desArg10kallidin (desArg10KD) . Notably, this compound was inactive against inflammatory pain in wild-type mice, highlighting its specificity for the human B1 receptor.
Study | Model | Findings |
---|---|---|
Asano et al. (2005) | hB1-KI Mice | Reversal of CFA-induced hyperalgesia with this compound |
Ritchie et al. (2004) | HEK293 Cells | High affinity for human B1 receptor (K_i = 8 nM) |
MedChemExpress Data Sheet | Various Models | Demonstrated antihyperalgesic activity |
In Vitro Studies
Functional studies conducted using Cos-7 cells expressing the human B1 receptor showed that this compound produces concentration-dependent inhibition of receptor activation. This inhibition leads to a decrease in downstream signaling associated with pain pathways .
Case Studies and Applications
This compound has shown potential therapeutic applications in conditions such as neuropathic pain and chronic inflammatory diseases. Its ability to selectively target the bradykinin B1 receptor may provide advantages in minimizing side effects associated with broader receptor antagonists.
Comparative Analysis with Other Compounds
The following table summarizes notable compounds similar to this compound:
Compound Name | Similarity | Unique Features |
---|---|---|
R-837 | Bradykinin B1 antagonist | More potent but less selective |
FR173657 | Non-peptide antagonist | Broader receptor activity |
Hoe 140 | Selective bradykinin antagonist | Primarily acts on bradykinin B2 receptor |
This compound stands out due to its unique selectivity for the bradykinin B1 receptor, offering potential advantages in therapeutic applications where minimizing side effects from other receptors is crucial .
属性
分子式 |
C36H45N5O5S |
---|---|
分子量 |
659.8 g/mol |
IUPAC 名称 |
[1-[4-(2,2-diphenylethylamino)-3-(morpholine-4-carbonyl)phenyl]sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C36H45N5O5S/c1-38-18-20-39(21-19-38)35(42)30-14-16-41(17-15-30)47(44,45)31-12-13-34(32(26-31)36(43)40-22-24-46-25-23-40)37-27-33(28-8-4-2-5-9-28)29-10-6-3-7-11-29/h2-13,26,30,33,37H,14-25,27H2,1H3 |
InChI 键 |
VODUCDWVPSEMSZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)NCC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N6CCOCC6 |
规范 SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)NCC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N6CCOCC6 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NVP-SAA164; NVP SAA164; NVPSAA164; SAA164; SAA-164; SAA 164; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。